Product packaging for 4-Aminomorpholine(Cat. No.:CAS No. 4319-49-7)

4-Aminomorpholine

Cat. No.: B145821
CAS No.: 4319-49-7
M. Wt: 102.14 g/mol
InChI Key: MKQLBNJQQZRQJU-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context of Morpholine (B109124) Chemistry

Morpholine, the parent compound of 4-aminomorpholine, is a six-membered heterocyclic ring containing both an amine and an ether functional group. wikipedia.org Its name is attributed to Ludwig Knorr, who initially believed it to be structurally related to morphine. wikipedia.org Early production methods for morpholine included the acid-catalyzed dehydration of diethanolamine. nih.gov This process has largely been superseded by the reaction of diethylene glycol with ammonia (B1221849) at elevated temperatures and pressures, often utilizing a catalyst. nih.gov The morpholine ring system has long been recognized as a valuable motif in organic chemistry due to its unique combination of functional groups and conformational properties. acs.orgnih.govresearchgate.net Research into morpholine derivatives has been ongoing, exploring their synthesis and potential applications in various fields. researchgate.netresearchgate.net

Evolution of this compound as a Significant Chemical Entity

This compound, also known as morpholin-4-amine, is a derivative of morpholine featuring an amine functional group attached to the nitrogen atom of the morpholine ring. chemimpex.compharmaffiliates.com This structural modification imparts enhanced reactivity, making it a valuable intermediate in organic synthesis. chemimpex.com The compound's significance has evolved through its utility as a building block for the creation of more complex molecules. chemimpex.com Research has demonstrated its application in the synthesis of various chemical entities, including pharmaceutical agents and agrochemicals. chemimpex.comjustdial.com Early literature, such as a 1964 publication in the Journal of Medicinal Chemistry, indicates the long-standing interest in this compound and its derivatives within the scientific community. acs.org Methods for synthesizing this compound have also evolved, with the reduction of 4-nitrosomorpholine being identified as a particularly valuable and efficient approach compared to earlier methods like ring-closing or the reduction of 4-nitromorpholine (B110871). google.com

Current Research Significance and Broad Interdisciplinary Relevance

This compound holds current research significance across several disciplines due to its versatile reactivity and the valuable properties it can impart to molecules incorporating its structure. It is widely utilized in research focused on the synthesis of pharmaceuticals, particularly those aimed at neurological disorders, where it can enhance drug efficacy and specificity. chemimpex.com In polymer chemistry, this compound is employed in the production of specialty polymers, contributing to improved flexibility and strength. chemimpex.com Its role extends to the development of agrochemical formulations, aiding in the creation of more effective pest control products. chemimpex.com Furthermore, this compound serves as a research reagent in biochemical studies, assisting in the development of assays and analytical methods. chemimpex.com Its application in formulating corrosion inhibitors for metals highlights its importance in maintaining infrastructure and machinery. chemimpex.com The compound's ability to enhance the solubility and stability of formulations further underscores its broad applicability in various chemical processes. chemimpex.com Recent research continues to explore its potential, including its use in the synthesis of novel hydrazones with potential biological activities, such as antiviral properties. researchgate.netnih.gov It has also been investigated in the context of developing new antibiotics and in studies involving phosphonic diamide (B1670390) compounds. ontosight.ai The use of this compound in palladium-catalyzed reactions for the synthesis of sulfones further exemplifies its utility in modern synthetic methodologies. rsc.orgresearchgate.net The morpholine core, present in this compound, is a common motif in pharmacologically active compounds, suggesting its continued relevance in drug discovery and as a scaffold for bioactive molecules. nih.govresearchgate.netontosight.ai

Key Properties of this compound

PropertyValueSource
CAS Number4319-49-7 chemimpex.compharmaffiliates.com
Molecular FormulaC₄H₁₀N₂O chemimpex.compharmaffiliates.com
Molecular Weight102.14 chemimpex.compharmaffiliates.com
AppearanceColorless to slightly yellow liquid chemimpex.com
Boiling Point168 °C chemimpex.comsigmaaldrich.com
Density1.059 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.4772 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O B145821 4-Aminomorpholine CAS No. 4319-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10N2O/c5-6-1-3-7-4-2-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQLBNJQQZRQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195769
Record name 4-Morpholinamine (9CI)
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4319-49-7
Record name 4-Morpholinamine
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Record name N-Aminomorpholine
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Record name 4-Aminomorpholine
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Record name 4-Morpholinamine (9CI)
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Record name Morpholin-4-ylamine
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Record name N-AMINOMORPHOLINE
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Synthetic Methodologies and Process Innovations for 4 Aminomorpholine

Established Synthetic Routes

Established methods for synthesizing 4-aminomorpholine often involve the reduction of nitrogen-substituted morpholine (B109124) compounds.

Reduction of 4-Nitrosomorpholine

The reduction of 4-nitrosomorpholine (C₄H₈N₂O₂) is a prominent method for preparing this compound. google.com Literature reports indicate the use of reducing agents such as TiCl₃ for this conversion. google.com This method is considered valuable due to the relatively high synthesis yield of 4-nitrosomorpholine and the subsequent reduction step. google.com

Reduction of 4-Nitromorpholine (B110871)

Another established route involves the reduction of 4-nitromorpholine (C₄H₈N₂O₃). google.com Studies have shown that this compound can be obtained from 4-nitromorpholine using a reducing system involving acetic acid and acetonitrile. google.com However, this method has been gradually phased out due to the lower synthesis yield of the 4-nitromorpholine starting material and greater synthetic difficulty compared to the nitrosomorpholine route. google.com Reduction of the nitro group can also be achieved using hydrazine (B178648) hydrate (B1144303) with a catalytic amount of Raney Nickel, or with sodium sulfide. googleapis.comgoogleapis.com

Cyclization-Based Preparations

Cyclization reactions offer an alternative approach to the synthesis of this compound. One reported method involves the ring closure of hydrazine hydrate with 2,2'-dichloroethyl ether. google.com Another cyclization strategy utilizes hydrazine hydrate and divinyl glycol. google.com However, these cyclization methods have generally seen limited application due to issues such as low reaction selectivity, the formation of numerous by-products, and consequently, very low yields. google.com

Advanced and Green Chemistry Approaches in this compound Synthesis

Recent efforts in the synthesis of this compound have focused on developing more efficient and environmentally friendly methodologies, incorporating advanced catalytic systems and benign reaction media. google.com

Catalytic Hydrogenation and Bimetal Systems

Catalytic hydrogenation is a significant approach for the reduction of 4-nitrosomorpholine to this compound. google.comacs.org Various catalysts, including Pd/C, Pt/C, and Rh/C, have been explored for the catalytic hydrogenation of nitrosamines, yielding corresponding hydrazines. acs.org The efficiency of this reduction can be enhanced by the inclusion of salts like NH₄OAc or CaCl₂ in the reaction mixture. acs.org

Bimetallic catalyst systems have shown promise in the green synthesis of this compound. One innovative method employs a zinc powder-palladium-carbon bimetallic catalyst for the reduction of 4-nitrosomorpholine. google.com In this system, zinc powder generates hydrogen in situ under a weak acid environment formed by introducing carbon dioxide into a water-containing reaction system. google.com The addition of a catalytic amount of palladium carbon enhances the reduction efficiency and significantly reduces the formation of typical by-products such as bimorpholinyl diimide and morpholine. google.com

Environmentally Benign Reaction Media and Solvents

The adoption of environmentally benign reaction media and solvents is a key aspect of green chemistry approaches in this compound synthesis. fishersci.ca The bimetal-carbonic acid system mentioned earlier exemplifies this by utilizing a CO₂-H₂O system to create a weak acid environment, offering a more environmentally friendly alternative to traditional acidic media like acetic acid and hydrochloric acid. google.com The use of water as a solvent in palladium-catalyzed reactions involving this compound has also been explored, demonstrating the potential for greener reaction conditions. rsc.org

Data Table: Established Reduction Methods for this compound Synthesis

Starting MaterialReducing Agent/SystemNotesReference
4-NitrosomorpholineTiCl₃Reported method google.com
4-NitrosomorpholineZinc powder-palladium-carbonBimetallic catalyst, CO₂-H₂O system, high yield, reduced by-products google.com
4-NitrosomorpholineCatalytic Hydrogenation (Pd/C, Pt/C, Rh/C)Yield dependent on conditions, enhanced by salts acs.org
4-NitromorpholineAcetic acid/acetonitrileGradually phased out due to lower starting material yield google.com
4-NitromorpholineHydrazine hydrate/Raney NickelAlternative reduction method googleapis.com
4-NitromorpholineSodium sulfidePrior art method, potentially hazardous googleapis.com

Process Optimization for Yield and Selectivity

Optimizing the synthesis of this compound and its derivatives is critical for achieving high yields, desired selectivity, and efficient resource utilization. Research into the synthesis of this compound derivatives, such as hydrazones and sulfonamides, provides insights into process optimization strategies.

For instance, the synthesis of N-aminomorpholine hydrazones through the condensation of this compound with functionally substituted aldehydes has been reported. This reaction typically involves heating equimolar amounts of the starting materials in a solvent like isopropyl alcohol. Yields for these condensation reactions can be high, with reported examples showing yields up to 91.9% for specific hydrazone derivatives nih.govresearchgate.net. The structure of the synthesized compounds is often confirmed using spectroscopic methods such as 1H and 13C NMR spectroscopy nih.govresearchgate.net.

Another area of optimization involves reductive alkylation reactions using morpholin-4-amine (this compound). Studies have explored the use of α-picoline-borane as a reducing agent for the direct reductive alkylation of hydrazine derivatives, including this compound, with aldehydes and ketones. thieme-connect.com. Optimization efforts for these reactions have investigated different solvents and additives. For example, using methanol-acetic acid with aqueous HCl or methanol (B129727) with oxalic acid as an additive can lead to good yields of alkylated products thieme-connect.com. Reported yields for the reductive alkylation of this compound with various aldehydes and ketones under optimized conditions range from 63% to 85% for specific products thieme-connect.com.

In the context of aminosulfonylation reactions, this compound has been used in the reaction with aryl iodides in the presence of a palladium catalyst to yield sulfonamide products. While the primary focus of such studies might be the formation of the sulfonamide, reported yields for these transformations involving this compound indicate the efficiency of the coupling process a-star.edu.sg. For example, yields of 68-78% have been reported for specific 4-methyl-N-morpholinobenzenesulfonamide and 2,4,6-trimethyl-N-morpholinobenzenesulfonamide products a-star.edu.sg.

A green synthesis method for this compound has been developed involving the reduction of 4-nitrosomorpholine using a zinc powder-palladium-carbon bimetal system under a CO2-H2O system google.com. This method is highlighted for its environmental friendliness, good selectivity, and high yield compared to other reduction methods google.com. The use of CO2-H2O system to form carbonic acid is considered more environmentally friendly than using acetic acid and hydrochloric acid google.com. This process innovation focuses on minimizing typical by-products like dimorpholinyl diimide and morpholine, contributing to improved selectivity and product quality google.com.

Challenges and Future Directions in Sustainable this compound Synthesis

The synthesis of chemical compounds, including this compound, faces increasing pressure to align with the principles of green and sustainable chemistry. Challenges in achieving truly sustainable synthesis often revolve around minimizing waste, reducing reliance on hazardous substances and energy-intensive processes, and utilizing renewable resources eurekalert.orgjddhs.com.

For this compound synthesis, specifically the reduction of 4-nitrosomorpholine, the development of greener alternatives to traditional reducing agents and reaction conditions is a key focus. The reported green synthesis method using a zinc powder-palladium-carbon bimetal system in a CO2-H2O system represents a step towards more sustainable production by reducing the environmental impact associated with harsher reagents google.com.

Future directions in sustainable this compound synthesis are likely to involve exploring novel catalytic systems, particularly those that are more environmentally benign and efficient. This could include research into organocatalysis, biocatalysis, or the use of heterogeneous catalysts that can be easily recovered and reused jddhs.com. The development of continuous flow processes could also offer advantages in terms of energy efficiency, reduced reaction times, and improved safety compared to batch processes jddhs.comresearchgate.net.

Furthermore, the application of artificial intelligence (AI) and machine learning in chemical synthesis is an emerging area with potential to contribute to sustainability researchgate.net. AI can be used to optimize reaction conditions, predict reaction outcomes, and design greener synthetic routes by minimizing hazardous by-products researchgate.net. Integrating AI into the development of this compound synthesis could lead to more efficient and environmentally friendly processes.

Another aspect of sustainable synthesis involves the potential to utilize renewable feedstocks jddhs.com. While the current synthesis routes primarily rely on precursors derived from petrochemicals, future research could explore the possibility of synthesizing morpholine or its derivatives from bio-based resources.

Challenges remain in the widespread adoption of sustainable methods, including technical limitations and economic factors jddhs.com. However, ongoing research and development in green chemistry and process engineering are expected to drive the evolution of more sustainable and efficient synthetic routes for compounds like this compound.

Reactivity and Fundamental Reaction Mechanisms of 4 Aminomorpholine

Nucleophilic Characteristics of the Amine Moiety

The amine functional group in 4-aminomorpholine is inherently nucleophilic due to the presence of a lone pair of electrons on the nitrogen atom byjus.com. This allows it to readily donate electrons to electron-deficient centers, initiating a wide range of reactions. The nucleophilicity of the amine nitrogen is central to many of the reactions this compound undergoes, including additions to carbonyl compounds and participation in substitution reactions mnstate.edu. While morpholine (B109124) itself is a secondary amine and exhibits nucleophilic behavior, the presence of the oxygen atom in the ring withdraws some electron density, rendering it slightly less nucleophilic and basic compared to analogous secondary amines like piperidine (B6355638) wikipedia.orgatamankimya.com. However, the exocyclic amine in this compound retains significant nucleophilic character. Studies have shown this compound participating in nucleophilic attacks on various substrates, such as the C-2 position of a chromone (B188151) ring, leading to ring-opening reactions rsc.org.

Formation of Schiff Bases and Related Imine Chemistry

A prominent reaction of this compound is its condensation with aldehydes and ketones to form imines, also known as Schiff bases researchgate.netresearchgate.netwikipedia.org. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of water eijppr.comlibretexts.orglibretexts.org. The formation of Schiff bases is an acid-catalyzed and reversible process libretexts.org. The mechanism typically involves the initial formation of a carbinolamine intermediate, which then undergoes dehydration to yield the imine eijppr.comlibretexts.org. The rate of imine formation is generally optimal at a slightly acidic pH, around 5 libretexts.org. At higher pH, the necessary acid catalyst for water removal is insufficient, while at lower pH, the amine becomes protonated and less nucleophilic libretexts.org.

Research has demonstrated the synthesis of various Schiff bases derived from this compound by reacting it with different aldehydes, including functionally substituted benzaldehydes and 4-pyridinaldehyde nih.govresearchgate.netresearchgate.net. These reactions are often carried out by heating the reactants in a solvent like isopropyl alcohol nih.govresearchgate.net.

Condensation and Cycloaddition Reactions

Beyond simple imine formation, this compound participates in other condensation and cycloaddition reactions. Its reactivity allows it to be a component in the synthesis of more complex molecular architectures.

Condensation reactions involving this compound can lead to the formation of various cyclic and acyclic structures. For instance, it has been shown to condense with isatin (B1672199) or its N-Mannich base derivatives cabidigitallibrary.org.

In the realm of cycloaddition reactions, this compound can play a role in the formation of heterocyclic systems. Studies have explored its participation in [3+2] cycloaddition reactions, particularly in the context of generating and trapping transient intermediates like cycloimines researchgate.net. For example, the diazotization and dediazotization of N-amino cyclic amines, including this compound, can transiently generate cycloimines that can be trapped by dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) to form annelated pyridine (B92270) derivatives researchgate.net. While morpholine itself has been reported to mediate defluorinative cycloaddition reactions of gem-difluoroalkenes with organic azides to form substituted triazoles, the specific role of this compound in such cycloadditions is also an area of investigation beilstein-journals.orgnih.gov.

Role in Carbon-Carbon Bond Formation Processes

This compound can also be involved in reactions that facilitate the formation of carbon-carbon bonds. While not a direct carbon nucleophile itself, its amine functionality can activate other molecules or participate in mechanisms that lead to C-C coupling.

One area where related hydrazine (B178648) derivatives have shown utility is in reductive mediated C-C bond formation. For example, N,N-disubstituted hydrazines, including this compound, have been investigated as catalysts or additives in the C-H arylation of diazonium salts, leading to the formation of new carbon-carbon bonds rsc.org. In these processes, the hydrazine derivative likely participates in the reduction of the diazonium salt, generating radical species that can then undergo coupling reactions rsc.org.

Participation in Heterocycle Synthesis

The incorporation of the morpholine ring and the reactive amine group makes this compound a valuable building block for the synthesis of a wide variety of heterocyclic compounds chemimpex.comresearchgate.net. Its ability to undergo condensation, cyclization, and other reactions allows for the construction of diverse ring systems.

This compound has been utilized in the synthesis of novel imidazole-based heterocycles, including carboxamidrazones and hydrazonoyl cyanide derivatives, through reactions with substituted imidazoles under varying acidic conditions researchgate.net. It also serves as a starting material for the synthesis of hydrazones, which themselves can be intermediates for further heterocyclic transformations, such as the cyclization of hydrazones into phthalimidines nih.govresearchgate.net. Furthermore, this compound has been employed in reactions leading to the formation of fused pyran systems rsc.org. The morpholine moiety is also a common structural element in various biologically active heterocycles, and this compound provides a route to introduce this feature into new molecular scaffolds chemimpex.comgoogle.comatamankimya.comorganic-chemistry.org.

Mechanistic Elucidation of this compound-Mediated Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new transformations. Mechanistic studies often involve a combination of experimental techniques and theoretical calculations.

The mechanism of Schiff base formation from primary amines and carbonyl compounds, which is relevant to this compound's reactivity, is well-established and involves a series of proton transfer, nucleophilic addition, and elimination steps libretexts.orglibretexts.orgmasterorganicchemistry.com. The formation of a carbinolamine intermediate followed by dehydration is a key feature eijppr.comlibretexts.org.

For more complex reactions, such as cycloadditions or metal-catalyzed processes where this compound acts as a ligand or additive, mechanistic investigations are more intricate. Studies on the generation and trapping of cycloimines from N-amino cyclic amines, including this compound, have utilized theoretical calculations (DFT) to understand the energy profiles and transition states involved in the diazotization and dediazotization steps researchgate.net. These studies help to elucidate how the transient intermediates are formed and subsequently react with trapping agents researchgate.net. In carbon-carbon bond formation reactions where this compound acts as a catalyst or additive, mechanistic proposals often involve its role in generating reactive species, such as radicals from diazonium salts rsc.org.

Data Tables

While detailed kinetic or thermodynamic data specifically for this compound reactions across all these categories were not extensively available in the search results in a format suitable for comprehensive data tables within the scope of this article, the following table summarizes some key physical properties of this compound that are relevant to its reactivity.

PropertyValueSourcePubChem CID
CAS Number4319-49-7 fishersci.comchemicalbook.comsigmaaldrich.com20315
Molecular FormulaC₄H₁₀N₂O chemicalbook.comsigmaaldrich.comnih.gov20315
Molecular Weight102.14 g/mol chemicalbook.comsigmaaldrich.comlookchem.com20315
Boiling Point168 °C at 760 mmHg fishersci.comchemicalbook.comsigmaaldrich.com20315
Density1.059 g/mL at 25 °C chemicalbook.comsigmaaldrich.com20315
Refractive Indexn²⁰/D 1.4772 chemicalbook.comsigmaaldrich.comlookchem.com20315
Flash Point58 °C (136.4 °F) fishersci.comsigmaaldrich.comlookchem.com20315
Water SolubilityMiscible chemicalbook.comlookchem.com20315
pKa4.19 (+1) at 25 °C chemicalbook.comlookchem.com20315

Derivatives of 4 Aminomorpholine and Structure Activity Relationships Sar

Synthetic Strategies for 4-Aminomorpholine Derivatives

The synthesis of this compound derivatives typically involves reactions at the exocyclic amino group. Various synthetic strategies have been employed to generate different classes of derivatives, including hydrazones, Schiff bases, phosphonic diamides, sulfonyl hydrazides, and functionalized heterocyclic compounds.

Hydrazone Derivatives

Hydrazone derivatives of this compound are commonly synthesized through the condensation reaction between this compound and carbonyl compounds, such as aldehydes or ketones. This reaction typically involves heating equimolar amounts of the starting materials in a solvent like isopropyl alcohol. mdpi.com For instance, the synthesis of new N-aminomorpholine hydrazones has been achieved by reacting N-aminomorpholine with functionally substituted benzaldehydes and 4-pyridinaldehyde in isopropyl alcohol at elevated temperatures (60–70 °C) for several hours. mdpi.com The structure of the resulting hydrazones can be confirmed using spectroscopic techniques such as 1H and 13C NMR spectroscopy, including 2D NMR methods like COSY, HMQC, and HMBC. mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net

Schiff Base Derivatives

Schiff bases, also known as imines, are formed by the condensation of a primary amine with an aldehyde or ketone. openaccesspub.org this compound, possessing a primary amino group, readily undergoes this reaction to form Schiff base derivatives. The synthesis of Schiff bases derived from this compound involves reacting this compound with various aldehydes or ketones under suitable conditions. researchgate.net For example, Schiff base derivatives have been synthesized from p-vanillin and this compound. researchgate.net Another study describes the synthesis of Schiff base derivatives from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and corresponding benzaldehydes. mdpi.com The formation and structure of these Schiff bases are typically confirmed by spectroscopic methods like UV-Visible, FTIR, 1H-NMR, and 13C-NMR. researchgate.net

Phosphonic Diamide (B1670390) Derivatives

While direct synthetic strategies specifically for phosphonic diamide derivatives of this compound were not extensively detailed in the search results, the concept of phosphonic diamides as a class of compounds exists. ontosight.ai The synthesis of phosphonic diamides generally involves the reaction of a phosphonic dichloride or other activated phosphonic acid derivative with amines. Therefore, a plausible synthetic route to this compound phosphonic diamides would likely involve the reaction of a suitable phosphonic acid derivative with this compound. Research has explored the structure-activity relationships of phosphonic diamide derivatives in other contexts. ontosight.ai

Sulfonyl Hydrazide Derivatives

Sulfonyl hydrazide derivatives containing the this compound moiety can be synthesized through reactions involving sulfonyl chlorides or other sulfonylating agents and this compound. A palladium-catalyzed aminosulfonylation process has been reported as a method for synthesizing aryl N-aminosulfonamides, where this compound was used as the hydrazine (B178648) component. rsc.orgrsc.org This one-pot, three-component reaction combines aryl iodides, a sulfonyl unit (such as DABSO), and an electrophilic coupling fragment, with the sulfonyl unit being introduced as an aminosulfonamide intermediate derived from this compound. rsc.orgrsc.org Another approach involves the reaction of 1-(hetero)aryl-triazenes with morpholin-4-amine and SO2 in the presence of a Lewis acid. rsc.org

Functionalized Heterocyclic Derivatives

Systematic Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Systematic studies investigating the relationship between the chemical structure of this compound derivatives and their reactivity or properties are crucial for understanding how structural modifications influence their behavior. While comprehensive, dedicated structure-reactivity relationship (SRR) or structure-property relationship (SPR) studies specifically and solely focused on a wide range of this compound derivatives were not predominantly highlighted in the search results, some studies on specific derivative classes provide insights into these relationships.

Research on hydrazone derivatives of N-aminomorpholine has involved the investigation of their antiviral, cytotoxic, and antimicrobial activity, which implicitly relates structural features to biological properties. researchgate.net For example, 2-((morpholinoimino)methyl)benzoic acid, a hydrazone derivative, showed viral inhibitory properties. researchgate.net Such findings contribute to understanding how the structural variations in the hydrazone moiety impact biological activity.

Studies on Schiff base derivatives involving a morpholine (B109124) core or related structures have also explored the link between structure and biological activity, such as antimicrobial or anticancer properties. researchgate.netmdpi.commdpi.com These studies often involve synthesizing a series of derivatives with different substituents and evaluating their activity to identify structural features that enhance or diminish the desired effect. For instance, the type of substituent on benzaldehyde (B42025) used to form Schiff bases with a 1,2,4-triazole (B32235) derivative related to this compound was found to influence antimicrobial activity. mdpi.com

Research on other classes of compounds, such as sulfonyl hydrazones or diamide derivatives, where a morpholine or related amine is part of the structure, also contributes to the broader understanding of how incorporating such moieties and modifying surrounding functional groups affects properties like biological activity. mdpi.comjlu.edu.cnsioc-journal.cn These studies, while not exclusively on this compound, provide a framework for how SAR and SPR investigations are conducted for similar chemical structures.

Systematic SAR and SPR studies often involve the synthesis of a library of derivatives with planned structural variations, followed by the evaluation of specific properties or activities. The collected data can then be analyzed to identify correlations between structural features (e.g., presence of specific functional groups, position of substituents, lipophilicity, electronic properties) and the observed reactivity or properties. Computational methods, such as molecular docking and DFT calculations, can complement experimental studies by providing insights into the potential interactions of derivatives with biological targets or predicting their physicochemical properties. openaccesspub.orgmdpi.comnih.gov

Rational Design and Combinatorial Approaches for Novel this compound Scaffolds

The this compound moiety serves as a valuable scaffold and building block in medicinal chemistry and drug discovery, enabling the rational design and combinatorial synthesis of diverse compound libraries. Rational design principles are applied to modify the core this compound structure or incorporate it into larger molecular frameworks to target specific biological pathways or receptors. Combinatorial chemistry techniques, including both solution-phase and solid-phase synthesis, are employed to rapidly generate large numbers of this compound derivatives, facilitating high-throughput screening for desired biological activities.

Combinatorial synthesis approaches leverage the reactivity of the this compound scaffold to create libraries of compounds with structural variations at one or more positions. For example, this compound has been utilized in the synthesis of combinatorial libraries of isoquinoline (B145761) derivatives google.com. In such approaches, this compound can be reacted with suitable building blocks on a solid support or in solution to generate a diverse set of final compounds.

Specific examples illustrate the application of these strategies. This compound has been used as a starting material in the synthesis of novel hydrazones, which have been evaluated for antiviral, cytotoxic, and antimicrobial activity researchgate.netnih.gov. The reaction of this compound with functionally substituted benzaldehydes and 4-pyridinaldehyde yields corresponding hydrazones, and spectroscopic methods like NMR spectroscopy (including COSY, HMQC, and HMBC) are used to confirm their structure researchgate.netnih.gov. Some of these synthesized hydrazones based on N-aminomorpholine have shown pronounced viral inhibitory properties nih.gov.

Another application involves the synthesis of N-(2-mercaptobenzenesulfonyl)guanidine derivatives, where this compound was used in the reaction to modify the scaffold sciforum.net. While in this particular study, derivatives containing a morpholine fragment did not show significant growth inhibition against tested cancer cell lines compared to other heterocycles, it demonstrates the inclusion of the morpholine moiety in the design of such compounds sciforum.net.

Furthermore, this compound has been employed in the synthesis of novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones acs.org. The synthesis of one such compound involved the reaction of this compound with phenylisothiocyanate acs.org. These studies often include detailed spectroscopic data and structure-activity relationship analysis for the synthesized derivatives acs.org.

The morpholine scaffold, in general, is amenable to combinatorial chemistry techniques for generating diverse libraries. Efficient procedures for the solution-phase preparation of substituted morpholine derivatives have been developed, leading to the production of large libraries designed for general screening nih.gov. Solid-phase synthesis techniques have also been reported for the stereoselective synthesis of morpholine derivatives acs.org. These general methods can be adapted for the synthesis of libraries specifically based on the this compound scaffold.

Rational design, sometimes referred to as scaffold-based design or scaffold hopping, involves identifying a core structure (scaffold) with desired properties and then modifying it to generate novel analogs with improved activity, selectivity, or pharmacokinetic properties uniroma1.itlifechemicals.com. The this compound scaffold, with its defined structural features and reactive sites, is suitable for such design strategies in the search for new biologically active molecules lifechemicals.com. The incorporation of the this compound moiety into different molecular architectures allows for the exploration of diverse chemical space around this core structure.

Research findings often involve the synthesis of a series of this compound derivatives and the evaluation of their biological activity. For instance, studies on morpholine sulfonamide compounds designed as abscisic acid analogues utilized morpholine-4-sulfonamide (B1331450) as a starting material and employed aromatic nucleophilic substitution to obtain target compounds, followed by evaluation of their inhibitory activity sioc-journal.cn. While this example uses a related morpholine derivative, it illustrates the rational design approach and synthesis strategies applied to morpholine-containing structures.

The synthesis of imines using this compound and 4-(2-aminoethyl)morpholine (B49859) has also been explored to study properties like halogen bonding, highlighting the use of these compounds in fundamental chemical investigations relevant to molecular design acs.org.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Aminomorpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity within a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of signals in NMR spectra, the structure of a compound can be confirmed and elucidated mdpi.comontosight.airesearchgate.net.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of hydrogen atoms present in a molecule and their electronic environments. The chemical shift (δ) of a proton signal is influenced by neighboring atoms and functional groups. The multiplicity of a signal is determined by the number of equivalent protons on adjacent carbon atoms, as described by the n+1 rule (for simple splitting patterns). Coupling constants (J values) provide information about the connectivity and spatial relationship between coupled protons.

For 4-aminomorpholine and its derivatives, ¹H NMR spectra show characteristic signals corresponding to the protons of the morpholine (B109124) ring and the amino group. For instance, studies on N-aminomorpholine hydrazones, which are derivatives of this compound, have reported ¹H NMR data including chemical shifts, multiplicity, and integral intensity, which were used to confirm their structures mdpi.comresearchgate.net. In a study of a 4-(2-aminoethyl)morpholine (B49859) substituted cyclotriphosphazene (B1200923) derivative, the -OCH₂ and -NCH₂ protons of the morpholine ring were observed at 3.6 and 2.4 ppm, respectively, while the -NH protons appeared as a broad signal at 3.1 ppm dergipark.org.tr.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a signal at a specific chemical shift (δ). The chemical shift of a carbon atom is influenced by the electronegativity of attached atoms and the hybridization state of the carbon.

Studies on derivatives of this compound, such as N-aminomorpholine hydrazones, have utilized ¹³C NMR spectroscopy to confirm their structures, reporting chemical shifts for the different carbon atoms, including those in the morpholine ring and substituent groups mdpi.comresearchgate.net. For example, in the ¹³C NMR spectrum of a 4-(2-aminoethyl)morpholine derivative, signals for the morpholine ring carbon atoms were observed dergipark.org.trchemicalbook.com.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide more detailed information about the connectivity and spatial relationships between atoms in a molecule, complementing the information obtained from 1D NMR spectra mdpi.comontosight.airesearchgate.net.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments show correlations between protons that are coupled to each other through typically two or three bonds. This helps to establish proton connectivity within the molecule mdpi.comresearchgate.net.

Heteronuclear Multiple Quantum Correlation (HMQC) / Heteronuclear Single Quantum Correlation (HSQC): HMQC or HSQC experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond correlation). This is useful for assigning proton signals to their corresponding carbon atoms mdpi.comresearchgate.netcolumbia.edu.

Research on N-aminomorpholine hydrazones has extensively utilized COSY, HMQC, and HMBC techniques to confirm their structures by revealing homo- and heteronuclear interactions mdpi.comresearchgate.netnih.gov. These 2D NMR results provide definitive evidence for the connectivity and arrangement of atoms, supporting the proposed structures of these derivatives mdpi.comresearchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are sensitive to changes in bond stretching and bending, offering a molecular fingerprint that can be used for identification and structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate at specific frequencies. These frequencies are characteristic of the functional groups present in the molecule.

For this compound and its derivatives, IR spectra exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the morpholine ring (C-O and C-N bonds) and the amino group (N-H bonds) mdpi.comdergipark.org.truobaghdad.edu.iq. For example, the FT-IR spectrum of a 4-(2-aminoethyl)morpholine substituted cyclotriphosphazene derivative showed a vibration band assigned to the stretching of the N-H bond at 3110.13 cm⁻¹, aliphatic C-H stretching around 2856 cm⁻¹, and C-O stretching around 1116.48 cm⁻¹ dergipark.org.tr. Studies on N-aminomorpholine hydrazones have also reported characteristic IR absorption bands, such as those for the C=N and aromatic ring vibrations, which helped confirm their structures mdpi.com. The IR spectrum of this compound itself has been reported to conform to expected characteristics avantorsciences.comthermofisher.comavantorsciences.com.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light by molecules. It provides information about molecular vibrations that are Raman active, often those involving changes in polarizability.

While less commonly reported for this compound specifically compared to IR, Raman spectroscopy can provide additional insights into the molecular structure and dynamics chemicalbook.com. Studies on morpholine derivatives, such as 4-(benzenesulfonyl)-morpholine, have utilized Raman spectroscopy to investigate vibrational modes, including those related to C-N, C-O, and aromatic ring vibrations scielo.org.mxscielo.org.mx. These studies demonstrate the utility of Raman spectroscopy in providing a molecular fingerprint and analyzing the conformational behavior of morpholine-containing compounds scielo.org.mxrsc.org.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within molecules, providing information about their conjugated systems and the presence of chromophores. While specific UV-Vis data for this compound itself is not extensively reported in the examined literature, UV-Vis spectroscopy has been applied in the characterization of its derivatives, such as Schiff bases and metal complexes.

For instance, UV-Vis techniques have been employed in the characterization of Schiff bases synthesized from this compound, indicating the presence of electronic transitions associated with the newly formed imine (C=N) functional group and any extended conjugation within the molecule researchgate.net. In the study of a bis[4-(2-aminoethyl)morpholine]iron(II) complex, UV-Vis spectroscopy revealed characteristic Soret and Q bands, which are indicative of the electronic structure of the porphyrin ligand and its interaction with the iron center, influenced by the axial morpholine-containing ligands researchgate.net. The Soret band for this complex was observed at 424 nm, while Q bands appeared at 534 nm and 574 nm researchgate.net. These examples demonstrate the utility of UV-Vis spectroscopy in probing the electronic properties of compounds incorporating the morpholine-amine structure within larger molecular frameworks.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about molecular geometry, bond lengths, bond angles, and crystal packing. This method has been widely applied to study the solid-state structures of various this compound derivatives.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the primary method for obtaining high-resolution three-dimensional structural information of crystalline compounds. Studies utilizing this technique have successfully elucidated the molecular structures of a variety of this compound derivatives, including its salts, Schiff bases, hydrazones, and metal complexes researchgate.netresearchgate.netresearchgate.netuni.wroc.plresearchgate.netcomu.edu.trirb.hrmdpi.comresearchgate.netcomu.edu.trscilit.com.

Notably, single-crystal X-ray diffraction studies have shown that the hydrochloride and hydrobromide salts of this compound crystallize in polar (Pca21) and non-centrosymmetric (C2221) space groups, respectively researchgate.netuni.wroc.plresearchgate.net. This finding is significant as non-centrosymmetric structures can exhibit interesting physical properties such as piezoelectricity and second-order nonlinear optical effects researchgate.netresearchgate.net.

Detailed crystallographic data for specific derivatives illustrate the structural diversity observed. For a hydrazone based on N-aminomorpholine, single-crystal analysis revealed a monoclinic crystal system with space group P21/n and unit cell parameters a = 9.9203(3) Å, b = 8.7798(3) Å, c = 15.9274(5) Å, and β = 98.757(1)° mdpi.com. A tricyclic tetrazine derivative obtained from N-aminomorpholine crystallized in monoclinic space groups P2_1/c and C2/c researchgate.net. Furthermore, an iron(II) complex with a 4-(2-aminoethyl)morpholine ligand was found to crystallize in the triclinic space group P-1, with unit cell parameters a = 11.1253(4) Å, b = 11.2379(4) Å, c = 11.5488(4) Å, α = 72.304(2)°, β = 86.002(2)°, and γ = 72.066(2)° researchgate.net. These studies provide fundamental structural parameters essential for understanding the solid-state behavior of these compounds.

Analysis of Crystal Packing and Intermolecular Interactions

Analysis of crystal packing and intermolecular interactions is crucial for understanding how molecules arrange themselves in the solid state and the forces that stabilize the crystal lattice. In this compound derivatives, various intermolecular interactions, including hydrogen bonding and weaker forces, play significant roles in determining the crystal architecture researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net.

Hydrogen bonding is a prevalent interaction in the crystal structures of these compounds. For instance, in the salts of this compound, hydrogen bonds between the aminomorpholinium cation and the counterion contribute to the crystal stability researchgate.net. Studies on derivatives have identified both strong hydrogen bonds, such as O-H...N and N-H...O, and weaker interactions, including C-H...O and C-H...N hydrogen bonds researchgate.net. In an iron(II) complex with a morpholine-containing ligand, C-H...O and weak C-H...Cg π interactions (involving the centroid of π systems) were observed, influencing the supramolecular architecture researchgate.net.

Investigation of Non-Centrosymmetric Crystal Structures

The investigation of non-centrosymmetric crystal structures is important due to their potential applications in areas such as nonlinear optics, piezoelectricity, and ferroelectricity. As mentioned earlier, the hydrochloride and hydrobromide salts of this compound have been shown to crystallize in non-centrosymmetric space groups, Pca21 and C2221, respectively researchgate.netuni.wroc.plresearchgate.net. This inherent structural asymmetry at the molecular packing level gives rise to their observed nonlinear properties researchgate.netresearchgate.net. The crystallization of simple amine salts with N-attached six-membered aliphatic rings in acentric arrangements suggests that this compound salts are promising candidates for such functional materials uni.wroc.plresearchgate.net.

Computational Chemistry and Theoretical Investigations of 4 Aminomorpholine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are valuable tools for exploring the behavior of 4-aminomorpholine at an atomic level. These methods allow for the investigation of molecular interactions, conformational preferences, and dynamic processes.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein or other biological target. This method is crucial in structure-based drug design, aiming to predict the binding modes and affinities of small molecules to their macromolecular targets. taylorandfrancis.comnih.gov While direct docking studies specifically utilizing this compound as the sole ligand against a wide range of targets are not extensively detailed in the provided search results, studies involving hydrazone derivatives synthesized from N-aminomorpholine have employed molecular docking. For instance, a docking study was performed using hydrazones based on N-aminomorpholine against influenza virus protein models (1930 Swine H1 Hemagglutinin and Neuraminidase of the 1918 H1N1 strain) to identify potential binding sites. researchgate.netnih.govnih.gov This indicates the applicability of molecular docking with compounds derived from this compound to understand their potential interactions with biological targets.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds and their relative energies. upenn.eduunicamp.br Understanding the conformational landscape of this compound is essential as different conformers can exhibit varying stabilities and reactivities. While specific detailed conformational analysis studies solely focused on the energy landscape of isolated this compound were not prominently found, related studies on morpholine (B109124) derivatives and cyclic systems highlight the importance of this analysis in determining stable molecular geometries. For example, conformational analysis assisted by theoretical calculations has been performed on hydrazones derived from N-aminomorpholine. researchgate.net Studies on other morpholine-containing compounds have also utilized computational methods, including DFT, to determine the energy difference between different conformers, such as chair equatorial and chair axial forms. nih.gov These studies demonstrate the relevance of computational conformational analysis in understanding the structural preferences of molecules containing the morpholine ring.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. qulacs.org

Density Functional Theory (DFT) for Electronic Structure and Stability

DFT is widely used to calculate various molecular properties, including optimized geometries, electronic charge distribution, and relative energies of different species. researchgate.net DFT studies have been applied to compounds related to this compound, such as Schiff bases derived from it. These studies have utilized DFT with various basis sets to determine energies, structural parameters, and vibrational characteristics. nih.govresearchgate.net DFT calculations have also been used to compare experimental crystal structures with theoretically optimized geometries, showing good agreement. researchgate.net The application of DFT allows for insights into the electronic structure and stability of this compound and its derivatives.

Prediction of Reaction Mechanisms and Transition States

Computational methods, including DFT, are valuable for studying reaction mechanisms and identifying transition states. By calculating the energy profile along a reaction coordinate, researchers can understand the feasibility and pathway of a chemical transformation. smu.edursc.org While specific detailed computational studies on reaction mechanisms involving this compound as a reactant were not extensively found, the use of this compound in the synthesis of new compounds, such as hydrazones and sulfonyl hydrazides, suggests that computational investigations could be applied to understand the mechanisms of these reactions. researchgate.netnih.govnih.govkit.eduacs.org DFT calculations have been employed to compare transition states in related reactions involving hydrazines and amines, highlighting the utility of this approach in understanding reaction pathways. kit.edu The ability of computational chemistry to predict transition states and reaction mechanisms is a key aspect that can be applied to study the reactivity of this compound.

Computational Approaches in Drug Discovery and Design

Computational approaches are integral to modern drug discovery and design pipelines. taylorandfrancis.comnih.govresearchgate.netfrontiersin.orgsilicos-it.be These methods help in identifying potential drug candidates, optimizing their properties, and understanding their interactions with biological targets. taylorandfrancis.comresearchgate.net

This compound and its derivatives have garnered attention in medicinal chemistry due to reported biological activities, including anti-inflammatory, antimicrobial, and neuropharmacological actions. timtec.net This makes computational approaches particularly relevant for exploring the therapeutic potential of this compound-based compounds.

Computational methods employed in drug discovery include virtual screening, which can involve both structure-based and ligand-based approaches. nih.gov Structure-based methods, such as molecular docking, utilize the 3D structure of a target protein to identify potential binders. nih.gov Ligand-based methods, such as pharmacophore modeling and QSAR, rely on the properties of known active molecules to predict the activity of new compounds. nih.gov

Studies involving hydrazones derived from N-aminomorpholine have utilized molecular modeling, including docking studies, to investigate their interactions with viral proteins, suggesting a role for computational methods in the discovery of antiviral agents based on this scaffold. researchgate.netnih.govnih.gov The application of computational chemistry in this context allows for the prediction of binding modes and the identification of potential lead compounds.

Prediction of Pharmacokinetic Parameters

The prediction of pharmacokinetic (PK) parameters is a crucial step in assessing the potential of a compound as a drug candidate. These parameters describe how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. Computational methods, often referred to as in silico ADME prediction tools, utilize the molecular structure of a compound to estimate these properties. While specific detailed studies focusing solely on the in silico prediction of the full pharmacokinetic profile of this compound were not prominently found in the search results, several computed physicochemical properties relevant to such predictions are available. ambeed.com

These physicochemical properties serve as descriptors that can be used in various predictive models for pharmacokinetic behavior. For instance, properties like lipophilicity (Log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are key factors influencing a compound's absorption, distribution, and permeability across biological membranes. nih.gov, uq.edu.au

The computed physicochemical properties for this compound include:

PropertyValueSource Method
Num. heavy atoms7Computed ambeed.com
Num. arom. heavy atoms0Computed ambeed.com
Fraction Csp31.0Computed ambeed.com
Num. rotatable bonds0Computed ambeed.com
Num. H-bond acceptors3.0Computed ambeed.com
Num. H-bond donors1.0Computed ambeed.com
Molar Refractivity29.83Computed ambeed.com
TPSA (Topological Polar Surface Area)38.49 ŲCalculated from Ertl P. et al. 2000 J. Med. Chem. ambeed.com
Log Po/w (iLOGP)1.15in-house physics-based method implemented from Daina A et al. 2014 J. Chem. Inf. Model. ambeed.com
Log Po/w (XLOGP3)-1.08Atomistic and knowledge-based method calculated by XLOGP program ambeed.com
Log Po/w (WLOGP)-1.19Atomistic method implemented from Wildman SA and Crippen GM. 1999 J. Chem. Inf. Model. ambeed.com
Log Po/w (MLOGP)-0.64Topological method implemented from Moriguchi I. et al. 1992, 1994 Chem. Pharm. Bull. ambeed.com
Log Po/w (SILICOS-IT)-0.15Hybrid fragmental/topological method calculated by FILTER-IT program ambeed.com

These computed properties provide a basis for further in silico analysis to predict various pharmacokinetic parameters, such as passive intestinal absorption, blood-brain barrier penetration, and plasma protein binding, using established computational models and software. nih.gov, uq.edu.au

Virtual Screening and Lead Compound Identification

Virtual screening (VS) is a computational technique widely used in drug discovery to search large libraries of chemical compounds and identify those with the highest likelihood of binding to a specific biological target, such as a protein receptor or enzyme. wikipedia.org, medchemexpress.com This process can significantly reduce the number of compounds that need to be experimentally tested, thereby saving time and resources. medchemexpress.com Lead compound identification often emerges from virtual screening efforts, where initial "hit" compounds showing promising interactions are selected for further investigation and optimization. slideshare.net, medchemexpress.com

While the search results did not provide specific instances of this compound itself being identified as a lead compound through a dedicated virtual screening study, the morpholine scaffold, which forms the core of this compound, is recognized as a valuable heterocycle in drug discovery due to its favorable conformational and physicochemical properties. nih.gov Derivatives based on the morpholine structure have been explored in the context of developing potential therapeutic agents. nih.gov, researchgate.net

One study involving the synthesis and biological activity of new hydrazones based on N-aminomorpholine (an alternative name for this compound) included a docking study. researchgate.net This docking study, a form of structure-based virtual screening, was performed using influenza virus protein models to investigate the potential binding sites of the synthesized hydrazones. researchgate.net This indicates that computational methods, including virtual screening techniques like molecular docking, are applied to compounds derived from this compound to explore their potential biological interactions and identify potential lead candidates within that chemical series. researchgate.net

Another source mentions an "exercise of virtual screening was conducted as an extension of the model validation" in a context that includes this compound, suggesting its relevance in studies involving computational screening, although the specific details of this exercise and whether this compound was a direct subject or part of a screened library are not explicitly detailed in the abstract. researchgate.net

These examples highlight the application of computational approaches, including virtual screening and molecular docking, in the study of compounds related to this compound, contributing to the broader effort of identifying potential lead compounds in drug discovery.

Applications of 4 Aminomorpholine in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

4-Aminomorpholine serves as a versatile synthetic building block and a crucial intermediate in the creation of a wide array of organic molecules. Its structure allows for diverse chemical transformations, making it particularly useful in the pharmaceutical and agrochemical industries. guidechem.comontosight.aichemimpex.comgoogle.com It is widely utilized in the synthesis of various pharmaceutical agents, including those targeting neurological disorders, where it can enhance drug efficacy and specificity. chemimpex.com

Research findings highlight its application as an important synthetic intermediate in the preparation of specific therapeutic compounds. For instance, this compound has been employed in the synthesis of a series of carbonic anhydrase inhibitors. google.com It has also been reported as an intermediate in the synthesis of dithiocarbamate (B8719985) carbonic anhydrase inhibitors. google.com Furthermore, new bicyclic compounds with antibacterial and enzyme inhibitory properties have been synthesized using this compound as an intermediate. google.com Its utility extends to the synthesis of radioprotectant compounds and novel tricyclic derivatives with pharmaceutical applications. google.com Beyond these examples, this compound is a building block in the preparation of established drugs such as the antibiotic linezolid, the anticancer agent gefitinib, and the analgesic dextromoramide. atamankimya.com It is also a key intermediate in the synthesis of sildenafil (B151) intermediate compounds. google.com

Utilization as a Catalyst or Precursor to Catalysts in Organic Transformations

In addition to its role as a building block, this compound demonstrates utility as a catalyst or a precursor to catalytic species in various organic transformations. Its basic nature contributes to its potential in facilitating chemical reactions. ontosight.ai

Notably, this compound has been explored as a low molecular-weight organic catalyst, specifically functioning as a hydrazine (B178648) catalyst in coupling reactions involving diazonium salts. rsc.orgrsc.org These reactions, reminiscent of the Meerwein arylation, involve the coupling of diazonium salts with various substrates, including electron-rich heteroarenes, enol acetates, alkynes, and benzoquinones. rsc.orgrsc.org The proposed catalytic cycle involves the reaction of the diazonium salt with the hydrazine catalyst to generate an aryl radical and a diazenium (B1233697) radical cation, with the release of nitrogen gas. rsc.org The aryl radical then reacts with the substrate, followed by oxidation to regenerate the hydrazine catalyst. rsc.org

Furthermore, this compound has been utilized in palladium-catalyzed aminosulfonylation processes. orgsyn.orgrsc.org This methodology is key in a one-pot, three-component synthesis of sulfones, combining aryl-, heteroaryl-, or alkenyl iodides with a sulfonyl unit and an electrophilic coupling partner. rsc.org The palladium-catalyzed reaction introduces the sulfonyl unit, forming an N-aminosulfonamide intermediate, which is subsequently transformed into the desired sulfone. rsc.org

Medicinal Chemistry and Pharmacological Relevance of 4 Aminomorpholine Derivatives

Broad Spectrum of Biological Activities of Morpholine-Containing Compounds

Morpholine-containing compounds exhibit a broad range of pharmacological activities, targeting various molecular pathways and receptors. This versatility stems from the ability of the morpholine (B109124) moiety to engage in different types of interactions, including hydrogen bonding through its oxygen atom and hydrophobic interactions through its cyclic system. sci-hub.se The incorporation of the morpholine ring can enhance potency, modulate pharmacokinetic properties, and confer selective affinity for a wide range of receptors and enzymes. sci-hub.senih.gov

Studies have highlighted the significance of morpholine substitution in enhancing the activity of various drug classes. jchemrev.com For instance, morpholine derivatives have been explored for antitubercular, anti-urease, antioxidant, antibacterial, antihypertensive, analgesic, anti-inflammatory, and anticancer activities. jchemrev.com They have also shown potential as selective COX-2 inhibitors. jchemrev.com The morpholine scaffold is considered a "privileged structure" due to its frequent appearance in compounds that bind to multiple different receptors, making it a valuable motif for drug discovery. timtec.net

Specific Therapeutic Applications of 4-Aminomorpholine Derivatives

This compound, a morpholine derivative with an amino group at the 4-position, serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. google.com Derivatives of this compound have been investigated for their activities across several disease areas.

Antimicrobial Agents (Antibacterial, Antiviral, Antifungal)

Derivatives of this compound have shown promise as antimicrobial agents, exhibiting activity against bacteria, viruses, and fungi. researchgate.nettimtec.net For example, this compound itself has been found to possess activity against Gram-positive and Gram-negative bacteria and mycetes. nih.gov

Research on 4-(2-aminoethyl)morpholine (B49859) derivatives, specifically those with substituted sulfamoyl groups, has demonstrated good inhibitory action against various bacterial strains. researchgate.net

While the search results mention 4-aminoquinoline (B48711) derivatives having antibacterial, antiviral, and antifungal properties wikipedia.org, and other morpholine derivatives being explored as antifungals mdpi.comnih.govcassara.com.ar, the direct evidence for the antiviral and antifungal activities specifically of this compound derivatives in the provided snippets is less explicit compared to antibacterial activity. However, the broad antimicrobial potential of morpholine-containing compounds suggests that this compound derivatives are likely to share some of these properties, and some sources do list these activities for this compound or its derivatives generally. researchgate.nettimtec.net

Anticancer and Antiproliferative Activity

This compound derivatives have been investigated for their potential as anticancer and antiproliferative agents. timtec.netresearchgate.netresearchgate.net Studies have explored the synthesis and evaluation of various derivatives for their cytotoxic effects on different human cancer cell lines. researchgate.net

For instance, certain 4-methyl-6-morpholinopyrimidine derivatives have demonstrated potent anticancer activity in a dose-dependent manner against cell lines such as HeLa (cervix) and NCI-H460 (lung). researchgate.net These compounds were found to inhibit cancer cell proliferation by inducing apoptosis, potentially through the generation of reactive oxygen species (ROS) and activation of caspase-3/7. researchgate.net Molecular docking studies suggested that these derivatives can bind to the ATP binding pocket of the mammalian target of rapamycin (B549165) (mTOR), indicating a potential mechanism of action. researchgate.net

Other studies on different scaffolds incorporating a morpholine moiety have also shown significant antiproliferative activities against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (NCI-H460), liver cancer (HepG2), and colorectal cancer (HCT116). researchgate.netmdpi.comnih.govmdpi.comnih.gov While these studies focus on morpholine-containing compounds in general or other specific derivatives, they underscore the potential of the morpholine scaffold, and by extension, this compound derivatives, in cancer therapy. Some sources explicitly mention this compound indications including anticancer activity. researchgate.net

Antimalarial and Antiprotozoal Agents

The morpholine scaffold is present in compounds explored for antimalarial and antiprotozoal activities. While 4-aminoquinoline derivatives are well-established antimalarial agents wikipedia.orgmdpi.commdpi.comesr.ienih.gov, the direct role or application of this compound derivatives specifically as antimalarials or antiprotozoals is less extensively detailed in the immediate search results compared to other activities. However, one patent mentions this compound as a potential moiety derived from an amine compound that could be used in prodrugs of artemisinin, a known antimalarial. google.com Additionally, morpholine derivatives in general have been listed as having antimalarial and antitrypanosomal activities. ijprems.com Given the structural relationship, it is plausible that this compound derivatives could also possess such activities, warranting further investigation.

Enzyme Inhibition Properties (e.g., Carbonic Anhydrase, HIV-1 Protease)

This compound has been utilized as an important synthetic intermediate in the development of enzyme inhibitors. Notably, a series of carbonic anhydrase (CA) inhibitors have been synthesized using this compound as a key building block. google.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma and certain cancers. nih.govmdpi.comnih.gov

Studies have reported the synthesis of dithiocarbamate (B8719985) carbonic anhydrase inhibitors and novel bicyclic compounds acting as enzyme inhibitors using this compound as an intermediate. google.com While the search results confirm the use of this compound in synthesizing CA inhibitors, direct information on the inhibition of HIV-1 protease specifically by this compound derivatives was not prominently found in the provided snippets. However, morpholine derivatives in general have been reported to show anti-HIV activity ijprems.com, and the morpholine moiety can be an integral component of the pharmacophore for certain enzyme active-site inhibitors. sci-hub.senih.gov This suggests a potential for this compound derivatives to act as inhibitors of other enzymes, including potentially viral enzymes like HIV-1 protease, although specific research on this was not detailed.

Neuropharmacological Potential

Aminomorpholine derivatives have been reported to possess neuropharmacological action. timtec.nettimtec.net While the specific mechanisms and applications are not extensively detailed in the provided search results, this indicates a potential for this compound derivatives to influence the nervous system. Research on other related heterocyclic compounds, such as 4-aminopiperidine (B84694) derivatives, has shown cognition-enhancing activity, suggesting that similar structural motifs within this compound derivatives could also have neuroactive properties. nih.gov Some studies have also explored isatin-derived morpholine and piperazine (B1678402) derivatives as acetylcholinesterase inhibitors, enzymes relevant to neurodegenerative diseases. researchgate.net Although these studies focus on different derivatives, they highlight the broader neuropharmacological interest in morpholine-containing structures.

Mechanistic Investigations of Biological Action

Mechanistic studies of this compound derivatives aim to elucidate how these compounds exert their biological effects at the molecular level. Research indicates that morpholine derivatives can interact with enzymes, receptors, or other biological molecules, contributing to their observed activities ontosight.ai.

One area of investigation has focused on the antiviral, cytotoxic, and antimicrobial properties of N-aminomorpholine hydrazones. Studies have explored the potential binding sites of these compounds with viral proteins, such as those from the influenza virus, through techniques like molecular docking nih.govresearchgate.netmdpi.comresearchgate.net. This approach helps to understand the potential interactions between the derivative and the target protein, providing insights into the mechanism of viral inhibition.

Furthermore, the enzyme inhibitory activities of certain morpholine derivatives have been examined. For instance, novel benzimidazole-morpholine derivatives have been investigated for their inhibitory potential against enzymes such as acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) mdpi.com. Identifying which enzymes are inhibited and the degree of inhibition provides crucial information about the potential therapeutic applications and the underlying biological mechanisms of these compounds.

In silico analyses have also been employed to screen the potential biological activity of derivatives. For example, isatin (B1672199) derivatives formed with this compound have been screened for potential antimicrobial activity using computational methods researchgate.net. Such studies can predict potential interactions and activities before experimental synthesis and testing.

Contributions to Drug Discovery and Development Initiatives

Morpholine derivatives, including those derived from this compound, are considered valuable building blocks and targets in medicinal chemistry research due to their diverse pharmacological profiles and therapeutic potential nih.govresearchgate.netresearchgate.nettsijournals.come3s-conferences.org. Their versatility makes them attractive candidates for the development of new pharmacologically significant agents aimed at treating various diseases nih.govresearchgate.netresearchgate.nete3s-conferences.org.

The inclusion of the morpholine moiety in chemical structures can enhance the potency of a molecule through molecular interactions with target proteins or modify pharmacokinetic properties e3s-conferences.org. This has driven medicinal chemists to synthesize morpholine derivatives and incorporate them into lead compounds with diverse therapeutic activities e3s-conferences.org.

Synthesis and Evaluation of Novel Drug Candidates

The synthesis and evaluation of novel drug candidates incorporating the this compound structure or related morpholine derivatives are a significant part of drug discovery initiatives.

New series of N-aminomorpholine hydrazones have been synthesized through the condensation reaction of N-aminomorpholine with various substituted benzaldehydes and 4-pyridinaldehyde nih.govmdpi.comresearchgate.net. These synthesized compounds are then evaluated for their biological activities, such as antiviral, cytotoxic, and antimicrobial effects nih.govresearchgate.netmdpi.comresearchgate.net. For example, one synthesized compound, 2-((morpholinoimino)methyl)benzoic acid, demonstrated pronounced viral inhibitory properties comparable to commercial antiviral drugs in one study nih.govresearchgate.net.

Another area involves the synthesis and evaluation of novel 4-aminoquinazoline derivatives, some of which have shown promising cytotoxic activity against cancer cell lines nih.gov. The evaluation of these compounds includes determining their half maximal inhibitory concentration (IC50) values against specific cell lines, such as the breast cancer cell line MCF-7 nih.gov.

Studies also involve the synthesis and evaluation of benzimidazole-morpholine derivatives for their enzyme inhibitory and antimicrobial activities mdpi.com. The synthesis and biological assessment of new amidrazone derivatives, including those containing a cyclohex-1-ene-1-carboxylic acid moiety, have also been reported, with evaluations of their toxicity and antiproliferative properties researchgate.net.

Furthermore, novel hybrid compounds combining morpholine with other heterocyclic systems, such as thiazolidinone, have been synthesized and evaluated for cytotoxic effects against various cancer cell lines nih.gov. These evaluations often involve determining IC50 values to compare the potency of the synthesized compounds against standard drugs like doxorubicin (B1662922) nih.gov.

Lead Optimization Strategies

Lead optimization is a crucial stage in drug development focused on refining identified lead compounds to enhance their pharmacological properties, including efficacy, selectivity, and pharmacokinetics, while minimizing potential liabilities pion-inc.comzeclinics.com.

Strategies employed in lead optimization of morpholine derivatives, as with other compound classes, involve iterative cycles of chemical synthesis, biological testing, and computational modeling pion-inc.com. The goal is to improve target potency and selectivity, increase oral bioavailability, enhance metabolic stability, and reduce adverse effects zeclinics.com.

Structural modification of lead compounds is a key aspect of this process. For instance, the design and synthesis of focused libraries of diverse analogs allow researchers to explore the impact of subtle structural changes on biological activity creative-biostructure.com. Quantitative structure-activity relationship (QSAR) models can be developed to understand the relationship between chemical structure and biological activity, guiding the design of new, more potent derivatives creative-biostructure.com.

Structural simplification can also be an efficient strategy in lead optimization, particularly for larger or more complex lead compounds nih.gov. By removing nonessential groups, this strategy can improve synthetic accessibility and potentially enhance pharmacokinetic profiles nih.gov.

The application of lead optimization strategies has been demonstrated in the design of new series of derivatives for specific therapeutic areas. For example, a lead optimization strategy was utilized in the design, synthesis, and pharmacological evaluation of new quinazoline (B50416) derivatives as multi-targeting agents for Alzheimer's disease treatment nih.gov. This involved evaluating inhibitory activity against key enzymes and assessing properties like blood-brain barrier permeation nih.gov.

Applications in Materials Science and Industrial Chemistry

Development of Specialty Polymers and Additives

4-Aminomorpholine is utilized in the production of specialty polymers, where it can contribute to improved properties such as flexibility and strength chemimpex.com. It is also applied in the production of polymer additives chemimpex.com. Additives for specialty polymers can enhance various performance characteristics of plastic resins, including anti-static properties, flame retardancy, and flow enhancement plastral.com.aucargill.com.

Formulations in Agrochemicals (e.g., Pest Control Agents, Herbicides)

The compound plays a role in the development of agrochemical formulations, including those used for pest control and herbicides chemimpex.comguidechem.com. Agrochemicals are chemical products used in agriculture to protect crops and enhance yields, encompassing pesticides (insecticides, herbicides, fungicides) and fertilizers slideshare.netlifechemicals.com. This compound's ability to act as a building block in the synthesis of complex molecules makes it valuable in creating products such as crop protection agents chemimpex.com.

Applications as Corrosion Inhibitors

This compound is applied in formulating corrosion inhibitors for metals chemimpex.comguidechem.com. Corrosion inhibitors are used to provide enhanced protection in various environments, which is important for maintaining infrastructure and machinery chemimpex.com. In water treatment processes, N-Aminomorpholine is used as a corrosion inhibitor and oxygen scavenger to prevent the formation of rust and scale in water systems guidechem.com. Its mechanism of action involves forming a protective film on metal surfaces and reacting with dissolved oxygen guidechem.com.

Use in Surfactants and Emulsifiers

The compound is noted for its application in the production of surfactants and emulsifiers chemimpex.comguidechem.com. Surfactants are molecules that reduce the surface tension between a liquid and a gas or the interfacial tension between two liquids researchgate.net. Emulsifying agents concentrate at the interface of two immiscible phases, helping to lower interfacial free energy and form a barrier around droplets researchgate.net. Morpholine (B109124) fatty acid salts, for example, are used as surface active agents and emulsifiers atamankimya.com.

Role in Optical Brightener Synthesis

This compound has a role in the synthesis of optical brighteners chemimpex.com. Optical brighteners are compounds that absorb ultraviolet light and re-emit it as visible blue light, making materials appear whiter and brighter raytopoba.comgoogle.com. While the specific synthesis route involving this compound is not detailed in the provided snippets, morpholine derivatives are mentioned in the context of optical brighteners atamankimya.com. The synthesis of optical brighteners can involve various routes and raw materials raytopoba.comgoogle.com.

Utilization as Research Reagents in Biochemical and Analytical Methods

This chemical is utilized as a reagent in biochemical research chemimpex.com. Biochemical reagents are used in biological and biochemical applications, including enzyme assays and DNA analysis justdial.com. This compound aids in the development of assays and analytical methods that are essential for studying complex biological systems chemimpex.com. Analytical methods in biochemistry often involve techniques for quantification, separation, and analysis of biomolecules britannica.comresearchgate.net.

Environmental Considerations and Degradation Pathways of 4 Aminomorpholine

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical dictate its distribution and potential for exposure in various environmental compartments, including water, soil, and air. For 4-Aminomorpholine, specific experimental data on key environmental parameters are limited, with its Safety Data Sheet (SDS) noting that data on persistence, degradability, bioaccumulative potential, and mobility in soil are not available. cdhfinechemical.com

However, based on its physical and chemical properties, its likely environmental behavior can be inferred. The compound is known to be miscible with water, which suggests a high potential for mobility in aqueous environments. veeprho.com This high water solubility indicates that if released, this compound is likely to move with soil moisture and surface water rather than adsorbing to sediment or organic matter, leading to potential groundwater contamination. veeprho.comsynzeal.com Persistence is considered unlikely based on available information, though empirical studies are lacking. veeprho.com

Table 1: Known Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₄H₁₀N₂O sigmaaldrich.com
Molecular Weight102.14 g/mol sigmaaldrich.com
Boiling Point168 °C (lit.) sigmaaldrich.com
Density1.059 g/mL at 25 °C (lit.) sigmaaldrich.com
Water SolubilityMiscible veeprho.com
Persistence & DegradabilityNo data available cdhfinechemical.com
Bioaccumulative PotentialNo data available cdhfinechemical.com
Mobility in SoilNo data available cdhfinechemical.com

Biodegradation Pathways and Mechanisms

Specific studies detailing the biodegradation pathways and mechanisms of this compound are not currently available in scientific literature. cdhfinechemical.com However, extensive research on the closely related compound, morpholine (B109124), provides a potential model for the microbial degradation of the morpholine ring structure.

Various bacterial strains, particularly of the genus Mycobacterium, have been shown to utilize morpholine as a sole source of carbon, nitrogen, and energy. mtak.hunih.gov The degradation is initiated by a key enzyme, morpholine monooxygenase, which contains a cytochrome P450 catalytic subunit. mtak.hu This enzyme catalyzes the cleavage of a C-N bond in the morpholine ring. mtak.hu

The hypothetical pathway, based on studies with Mycobacterium species, proceeds through several intermediates. The initial ring cleavage leads to the formation of 2-(2-aminoethoxy)acetate (B1259841) and subsequently glycolate. nih.gov The complete mineralization of the compound ultimately results in the release of ammonia (B1221849). mtak.huresearchgate.net

It is crucial to note that this pathway is for morpholine. The presence of the 4-amino group (a hydrazine (B178648) moiety) in this compound introduces a significant structural difference. This functional group could alter the compound's susceptibility to microbial attack, potentially requiring different enzymatic machinery or resulting in different metabolic intermediates and degradation rates. The fate of the exocyclic N-N bond during microbial metabolism has not been studied. Therefore, while the morpholine pathway provides a valuable reference, it remains a hypothetical model for the degradation of the this compound core structure.

Assessment of Environmental Impact from Synthesis and Application

The environmental impact of this compound spans its entire lifecycle, from chemical synthesis to its use in various industrial and commercial applications.

Synthesis: Efforts have been made to develop more environmentally benign synthesis routes for this compound. One such "green" method involves the reduction of 4-nitrosomorpholine using a zinc powder-palladium-carbon bimetallic catalyst. tlcstandards.com This process is notable for its use of water as the reaction solvent, which avoids the use of volatile organic compounds. tlcstandards.com Furthermore, it employs a weak acid system created by introducing carbon dioxide into the water, which is more environmentally friendly than using stronger acids like acetic acid or hydrochloric acid. tlcstandards.com

Application and Transformation Products: this compound is used in several applications that could lead to its release into the environment. These include its role as an intermediate in the production of agrochemicals, specialty polymers, and corrosion inhibitors. chemimpex.com Its use in agrochemical formulations implies the potential for direct introduction into soil and water systems. chemimpex.com

A significant environmental concern, analogous to that of morpholine, is the potential for the formation of hazardous transformation products. Like other secondary amines, morpholine can undergo nitrosation in the environment to form N-nitrosomorpholine, a well-characterized carcinogen. researchgate.net For this compound, the formation of N-Nitroso-4-aminomorpholine is a documented possibility. veeprho.comsynzeal.comtlcstandards.com The existence of this compound as a commercially available reference standard underscores its relevance as a potential impurity or environmental transformation product that may require monitoring. veeprho.com The release of this compound from industrial applications could therefore lead to the in-situ formation of this potentially harmful nitroso-compound in the environment.

Waste Management and Disposal Strategies

Proper waste management and disposal are critical for mitigating the environmental impact of this compound. The recommended strategies depend on the quantity of the waste material and available facilities.

For large quantities of this compound waste, the preferred disposal method is combustion in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products. cdhfinechemical.commtak.hu It is also advised to offer surplus and non-recyclable solutions to a licensed, professional waste disposal company. mtak.hu

For small quantities, allowing the liquid to evaporate in a safe, open area may be permissible. Current time information in Pittsburgh, PA, US. However, if this is not feasible, the waste should be transferred to a designated waste solvent drum for collection by a specialist disposal company. Current time information in Pittsburgh, PA, US.

In the event of a spill, the material should be contained to prevent it from entering drains or waterways. cdhfinechemical.com The spilled liquid should be soaked up with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder. veeprho.com The contaminated absorbent material must then be collected into suitable, closed containers for disposal according to local regulations. veeprho.com It is explicitly advised not to let the product enter drains. cdhfinechemical.com Contaminated packaging should be treated as unused product and disposed of in the same manner. mtak.hu

Advanced Research Directions and Future Perspectives

Emerging Synthetic Methodologies for 4-Aminomorpholine and its Derivatives

The synthesis of this compound is evolving beyond traditional methods, with a focus on improving efficiency, selectivity, and environmental friendliness. A significant emerging trend is the development of greener synthetic routes. One such innovative method involves the reduction of 4-nitrosomorpholine using a zinc powder-palladium-carbon bimetallic catalyst in a weak carbonic acid system. google.com This approach avoids the use of harsher acids like acetic and hydrochloric acid, presenting a more environmentally benign alternative. google.com

Historically, the synthesis of this compound has been approached via several routes, including ring-closure methods and the reduction of 4-nitro morpholine (B109124). google.com However, these methods often suffer from low selectivity, multiple by-products, and low yields. google.com The reduction of 4-nitrosomorpholine has proven to be the most viable route for large-scale applications due to higher yields and the ready availability of the starting material. google.com The introduction of a palladium-carbon catalyst to the zinc powder reduction has been shown to not only improve reduction efficiency but also significantly decrease the formation of by-products. google.com

For the synthesis of morpholine derivatives, new protocols are being developed that are simple, high-yielding, and redox-neutral. chemrxiv.orgchemrxiv.org One promising strategy for the general synthesis of morpholines utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) and inexpensive reagents, a method that has been successfully scaled to over 50 grams. chemrxiv.orgchemrxiv.org

Synthetic Method Starting Material Key Reagents/Catalysts Advantages
Green Bimetallic Reduction 4-NitrosomorpholineZinc powder, Palladium-carbon, CO2-H2O systemEnvironmentally friendly, high yield, good product quality, fewer by-products. google.com
Traditional Reduction 4-NitrosomorpholineTiCl3Established method. google.com
General Morpholine Synthesis 1,2-amino alcoholsEthylene sulfate, tBuOKHigh-yielding, redox-neutral, uses inexpensive reagents, scalable. chemrxiv.orgchemrxiv.org

Exploration of Novel Biological Targets and Therapeutic Areas

This compound serves as a crucial intermediate in the synthesis of compounds targeting a wide array of biological activities. google.com While its role in developing carbonic anhydrase inhibitors is established, current research is expanding into new therapeutic domains, including oncology, infectious diseases, and radiation protection. google.com

Derivatives of this compound are being investigated as potent anticancer agents. For instance, a series of 4-aminoquinazoline derivatives incorporating the morpholine moiety have been synthesized and evaluated for their anti-bladder cancer properties, with molecular docking studies suggesting they bind effectively to the active site of glutathione (B108866) peroxidase 4 (GPx4). researchgate.net Another novel derivative, FMN-4Morpho, has shown promise by inducing elevated ROS production, disrupting mitochondrial membrane potential, and increasing apoptosis in cancer cell lines. researchgate.net This compound also demonstrated the ability to suppress colony formation and cell migration, highlighting its potential as a therapeutic candidate with improved anticancer efficacy. researchgate.net

In addition to cancer, new bicyclic compounds derived from this compound are being explored as antibacterial agents and enzyme inhibitors. google.com Furthermore, its use as an intermediate for synthesizing radiation protection agents opens up another significant avenue for therapeutic development. google.com

Derivative Class Therapeutic Area Potential Biological Target/Mechanism
Carbonic Anhydrase InhibitorsVariousCarbonic Anhydrase
Dithiocarbamate (B8719985) CA InhibitorsVariousCarbonic Anhydrase
Bicyclic CompoundsInfectious DiseasesUndisclosed enzyme inhibition
4-Aminoquinazoline DerivativesOncology (Bladder Cancer)Glutathione peroxidase 4 (GPx4)
FMN-4MorphoOncologyInduction of ROS, disruption of mitochondrial membrane potential, apoptosis
Radiation Protection AgentsRadiation SicknessNot Specified

Integration of Advanced Characterization and Computational Techniques

Modern research on this compound is increasingly reliant on a combination of advanced analytical methods and computational modeling to gain deeper insights into its chemical properties and reaction dynamics. Standard characterization techniques for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry, which provide fundamental structural and purity information. google.comnih.gov

Beyond these standard methods, computational chemistry, particularly Density Functional Theory (DFT), is becoming an invaluable tool. DFT calculations have been employed to investigate the reaction mechanisms of N-aminomorpholine in the synthesis of more complex molecules like thiazoles. acs.orgacs.org These computational studies can elucidate complex rearrangements, such as the isomerization of propargyl-containing thiazolidinium salts, by modeling different mechanistic pathways and calculating the free energy barriers for each step. acs.orgacs.org For example, DFT analysis has shown that certain isomerization reactions, which are not feasible uncatalyzed, become accessible in the presence of a catalyst like silica (B1680970) gel, which can act as a proton shuttle. acs.orgacs.org This integration of theoretical calculations with experimental results allows for a more rational design of synthetic routes and a better understanding of reaction outcomes. acs.org

Technique Application in this compound Research Insights Gained
¹H and ¹³C NMR Structural elucidation and confirmation of synthesis. google.comConnectivity of atoms, chemical environment of protons and carbons.
Infrared (IR) Spectroscopy Identification of functional groups. nih.govPresence of N-H, C-N, and C-O bonds.
Mass Spectrometry Determination of molecular weight and fragmentation patterns. nih.govConfirmation of molecular formula.
Density Functional Theory (DFT) Investigation of reaction mechanisms, transition states, and energy barriers. acs.orgacs.orgMechanistic insights, prediction of reaction feasibility, catalyst role.

Sustainable Chemistry Principles in this compound Research

The principles of green chemistry are becoming a central theme in the ongoing research and development of this compound synthesis. The goal is to create processes that are not only efficient but also minimize environmental impact. google.comresearchgate.net

A prime example of this trend is the development of a green synthesis method for this compound from 4-nitrosomorpholine. google.com This process utilizes a bimetallic zinc powder-palladium-carbon catalyst in an aqueous system where carbonic acid is formed by introducing carbon dioxide gas. google.com This method is significantly more environmentally friendly than previous methods that relied on stronger acids. google.com The adoption of such green principles addresses the growing need for sustainability in chemical manufacturing.

The broader field of morpholine synthesis is also seeing a shift towards greener methods. Research into the selective monoalkylation of amines using reagents like ethylene sulfate provides a redox-neutral pathway that avoids harsh oxidants or reductants. chemrxiv.orgchemrxiv.org These methodologies emphasize efficiency and the use of less hazardous, inexpensive reagents, aligning with the core tenets of sustainable chemistry. chemrxiv.orgchemrxiv.org

Interdisciplinary Research Opportunities and Collaborative Initiatives

The multifaceted nature of this compound, as both a key synthetic intermediate and a scaffold for bioactive molecules, creates numerous opportunities for interdisciplinary collaboration. google.comresearchgate.net Future advancements in this field will likely emerge from the synergy between different scientific disciplines.

Medicinal Chemistry and Pharmacology: The development of novel therapeutics based on the this compound scaffold requires close collaboration between synthetic organic chemists, who design and create new molecules, and pharmacologists and biologists, who evaluate their efficacy and mechanism of action against biological targets like GPx4 or pathways involved in cancer cell proliferation. researchgate.netresearchgate.net

Computational and Theoretical Chemistry: The integration of computational studies, such as DFT, with experimental work provides a powerful predictive tool for designing more efficient synthetic routes and understanding reaction mechanisms. acs.orgacs.org This collaboration allows for a more targeted and less empirical approach to chemical synthesis.

Chemical Engineering and Process Chemistry: As greener and more efficient synthetic methods are developed in the laboratory, collaboration with chemical engineers will be crucial for scaling up these processes for industrial application. google.com This involves optimizing reaction conditions, ensuring safety, and maximizing economic viability while adhering to sustainable principles.

Materials Science: The application of this compound derivatives in areas such as radiation protection points to potential collaborations with materials scientists to develop new functional materials. google.com

By fostering these collaborative initiatives, the scientific community can accelerate the translation of fundamental research on this compound into practical applications in medicine, industry, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.